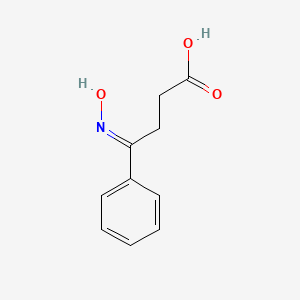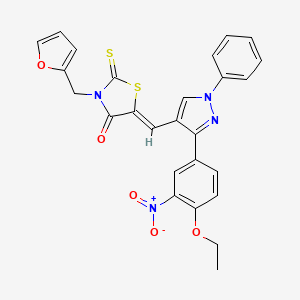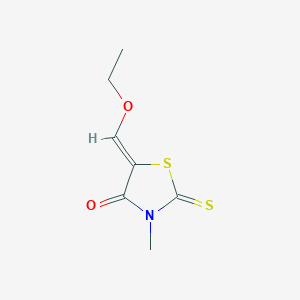![molecular formula C29H29N3O B12006639 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12006639.png)
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a complex organic compound that features a biphenyl group, a tetrahydrocarbazole moiety, and a hydrazide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide typically involves the following steps:
-
Formation of the Biphenyl Aldehyde: : The starting material, biphenyl, is subjected to a formylation reaction to introduce an aldehyde group at the para position. This can be achieved using the Vilsmeier-Haack reaction, where biphenyl reacts with DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to form 4-formylbiphenyl.
-
Synthesis of the Hydrazide: : The tetrahydrocarbazole derivative is synthesized through a Fischer indole synthesis, starting from cyclohexanone and phenylhydrazine. The resulting tetrahydrocarbazole is then reacted with propanoyl chloride to form the corresponding hydrazide.
-
Condensation Reaction: : The final step involves the condensation of the biphenyl aldehyde with the tetrahydrocarbazole hydrazide under acidic conditions to form N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrocarbazole moiety, leading to the formation of carbazole derivatives.
Reduction: Reduction reactions can target the hydrazide linkage, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carbazole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated biphenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing drugs with specific biological activities.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
作用機序
The mechanism by which N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The biphenyl and tetrahydrocarbazole moieties can engage in π-π stacking interactions, while the hydrazide linkage can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(9H-carbazol-9-yl)propanehydrazide: Similar structure but lacks the tetrahydro component.
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)butanehydrazide: Similar structure with a butane linker instead of propane.
Uniqueness
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is unique due to the combination of its biphenyl, tetrahydrocarbazole, and hydrazide functionalities
特性
分子式 |
C29H29N3O |
|---|---|
分子量 |
435.6 g/mol |
IUPAC名 |
N-[(E)-1-(4-phenylphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C29H29N3O/c1-21(22-15-17-24(18-16-22)23-9-3-2-4-10-23)30-31-29(33)19-20-32-27-13-7-5-11-25(27)26-12-6-8-14-28(26)32/h2-5,7,9-11,13,15-18H,6,8,12,14,19-20H2,1H3,(H,31,33)/b30-21+ |
InChIキー |
ACZANERBTJMZQI-MWAVMZGNSA-N |
異性体SMILES |
C/C(=N\NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC=C(C=C4)C5=CC=CC=C5 |
正規SMILES |
CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC=C(C=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B12006570.png)





![4-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12006607.png)
![N'-[(E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12006610.png)





